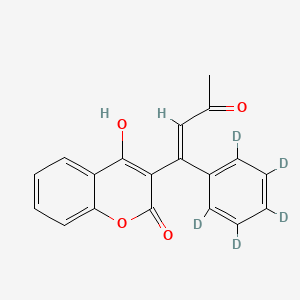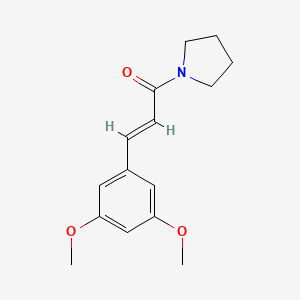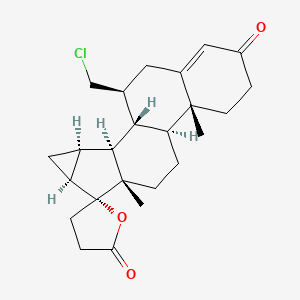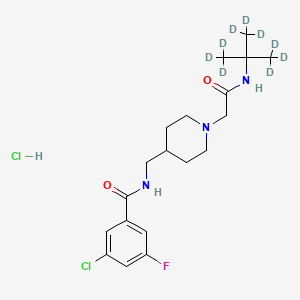
Dehydro Warfarin-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dehydro Warfarin-d5 is a synthetic compound that is widely used in medical, environmental, and industrial research. It is a deuterated form of Warfarin, a well-known anticoagulant drug. This compound is a potent inhibitor of vitamin K epoxide reductase, an enzyme that is essential for the synthesis of clotting factors in the liver. This compound is characterized by the replacement of hydrogen atoms with deuterium, which makes it useful in various scientific studies due to its stable isotopic labeling .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dehydro Warfarin-d5 involves the deuteration of Warfarin. The process typically includes the following steps:
Starting Material: Warfarin is used as the starting material.
Deuteration: The hydrogen atoms in Warfarin are replaced with deuterium atoms. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.
Purification: The resulting this compound is purified using techniques such as recrystallization or chromatography to ensure the removal of any unreacted starting materials and by-products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Warfarin are subjected to deuteration using industrial-scale reactors.
Catalysts and Solvents: Industrial catalysts and deuterated solvents are used to facilitate the exchange reactions.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
Dehydro Warfarin-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert it back to its parent compound, Warfarin.
Substitution: Deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and Fenton’s reagent.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products
Hydroxylated Metabolites: Formed during oxidation reactions.
Warfarin: Formed during reduction reactions.
Substituted Derivatives: Formed during substitution reactions.
科学研究应用
Dehydro Warfarin-d5 is used in a wide range of scientific research applications:
Chemistry: It is used as a stable isotopic label in various chemical studies to trace reaction pathways and mechanisms.
Biology: It is employed in metabolic studies to understand the biotransformation of Warfarin and its metabolites.
Medicine: It is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Warfarin.
Industry: It is used in the development of new anticoagulant drugs and in quality control processes for pharmaceutical products
作用机制
Dehydro Warfarin-d5 exerts its effects by inhibiting the enzyme vitamin K epoxide reductase. This enzyme is crucial for the recycling of vitamin K, which is necessary for the γ-carboxylation of clotting factors II, VII, IX, and X. By inhibiting this enzyme, this compound prevents the formation of active clotting factors, thereby exerting its anticoagulant effects .
相似化合物的比较
Similar Compounds
Warfarin: The parent compound, widely used as an anticoagulant.
Warfarin-d5: Another deuterated form of Warfarin, used for similar research purposes.
Fluindione: A vitamin K antagonist with a similar mechanism of action.
Acenocoumarol: Another anticoagulant with a similar structure and function .
Uniqueness
Dehydro Warfarin-d5 is unique due to its stable isotopic labeling, which makes it particularly useful in tracing studies and metabolic research. The presence of deuterium atoms provides a distinct advantage in mass spectrometry and nuclear magnetic resonance studies, allowing for precise tracking and analysis of the compound and its metabolites.
属性
IUPAC Name |
4-hydroxy-3-[(E)-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)but-1-enyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-11,21H,1H3/b15-11+/i2D,3D,4D,7D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIPQYPHTPMNLK-JCWZGFGXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C\C(=O)C)/C2=C(C3=CC=CC=C3OC2=O)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[1-(1,2-dihydroxyethyl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B583734.png)
![2,6,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),4,7,10-tetraene](/img/structure/B583736.png)
![3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride](/img/structure/B583739.png)

![1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(3-methoxyphenyl)ethanone](/img/structure/B583742.png)

![L-[2-13C]glucose](/img/structure/B583748.png)
